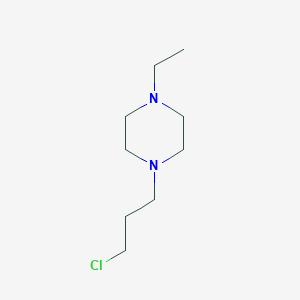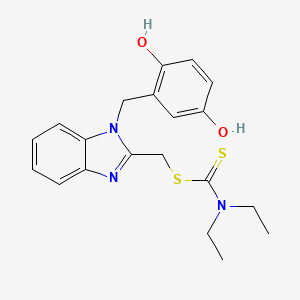![molecular formula C16H18N6O3 B13777817 N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide CAS No. 7155-39-7](/img/structure/B13777817.png)
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylhydrazinyl groups and nitrous amide functionalities. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide typically involves a non-solvent reaction mechanism. The process begins with the reaction of phenylhydrazine with oxalic acid to form an intermediate compound. This intermediate is then reacted with nitrous acid under controlled conditions to yield the final product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced analytical techniques, such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy, is essential for quality control and characterization of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions may result in the formation of halogenated or hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a corrosion inhibitor for metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Wirkmechanismus
The mechanism by which N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide exerts its effects involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. The compound’s functional groups play a crucial role in this adsorption process, interacting with the metal surface through chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2-phenylethyl)oxamide
- N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide
Uniqueness
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide stands out due to its unique combination of phenylhydrazinyl and nitrous amide groups. This structural uniqueness imparts specific chemical properties that are not observed in similar compounds. For example, its ability to act as a corrosion inhibitor is enhanced by the presence of both hydrazinyl and nitrous amide functionalities, which provide multiple points of interaction with metal surfaces .
Eigenschaften
CAS-Nummer |
7155-39-7 |
|---|---|
Molekularformel |
C16H18N6O3 |
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide |
InChI |
InChI=1S/C16H18N6O3/c23-15(19-17-13-7-3-1-4-8-13)11-22(21-25)12-16(24)20-18-14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
GMCWBXDBYUUHBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)CN(CC(=O)NNC2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)





![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)


